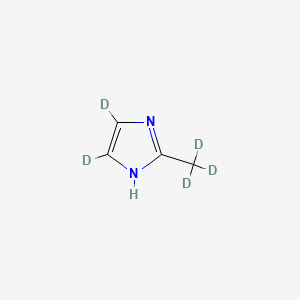

2-Methylimidazole-d5

Description

Properties

IUPAC Name |

4,5-dideuterio-2-(trideuteriomethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGSDVWAMZHDD-RHIBPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727377 | |

| Record name | 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697806-98-7 | |

| Record name | 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Precision Analytics

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylimidazole-d5

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope-labeled internal standards are indispensable tools. This compound, the deuterated analog of 2-methylimidazole, epitomizes the utility of such compounds. 2-Methylimidazole itself is a molecule of significant interest; it is a key building block in the synthesis of various pharmaceuticals, including nitroimidazole antibiotics, and is also found as a byproduct in certain foods and tobacco smoke.[1][2] The presence of five deuterium atoms (d5) in this compound imparts a critical mass shift without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for highly accurate and precise quantification of its non-labeled counterpart in complex matrices using mass spectrometry-based methods.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound, designed for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this essential analytical tool.

Molecular and Physicochemical Properties

The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the cornerstone of its application. While extensive experimental data for the deuterated compound's physical properties like melting and boiling points are not as commonly published as for the parent compound, they are expected to be nearly identical.

Table 1: Core Physicochemical Properties

| Property | Value (this compound) | Value (2-Methylimidazole) | Source |

| Chemical Formula | C₄HD₅N₂ | C₄H₆N₂ | [1] |

| Molecular Weight | 87.13 g/mol | 82.11 g/mol | [1] |

| Monoisotopic Mass | 87.0845 Da | 82.0531 Da | [3] |

| CAS Number | 697806-98-7 | 693-98-1 | [4] |

| Appearance | White to off-white solid | White or colorless crystalline solid | [5] |

| Melting Point | Not specified; expected ~144-148 °C | 144-148 °C | |

| Boiling Point | Not specified; expected ~267-268 °C | 267-268 °C | [6][7] |

| pKa (conjugate acid) | Not specified; expected ~7.86 | 7.86 | [3] |

| LogP | Not specified; expected ~0.24 | 0.24 | [3][8] |

Solubility Profile

Based on its non-deuterated analog, this compound is expected to be highly soluble in water and polar organic solvents like ethanol.[5][6] Its insolubility in non-polar solvents such as ether and cold benzene is also anticipated.[6] This high solubility in aqueous and alcoholic media is advantageous for preparing stock solutions and standards for analytical applications.

Acidity and Basicity (pKa)

The pKa of the conjugate acid of 2-methylimidazole is approximately 7.86.[3] This value indicates that it is a weak base. The deuterated version is expected to have a very similar pKa, meaning its charge state will be highly dependent on the pH of the medium. This is a critical consideration for chromatographic separations, as pH control of the mobile phase can be used to manipulate its retention time and peak shape in reverse-phase HPLC.

Spectroscopic Characterization: The Deuterium Signature

The primary differentiation between this compound and its parent compound lies in their spectroscopic profiles, which is fundamental to its use.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak ([M+H]⁺) at m/z 88.09, which is 5 mass units higher than the m/z 83.06 for the non-deuterated form.[3] This distinct mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard in a single LC-MS/MS run, forming the basis of the Stable Isotope Dilution Analysis (SIDA) technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will be significantly simplified compared to the parent compound. The signals corresponding to the methyl protons and the two imidazole ring protons will be absent due to the substitution with deuterium. This absence serves as a definitive confirmation of the deuteration pattern.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms, but those bonded to deuterium may exhibit splitting into multiplets due to C-D coupling and may have slightly different chemical shifts.

-

²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms on the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will differ from the standard by the presence of C-D stretching and bending vibrations. These typically appear at lower wavenumbers (around 2100-2250 cm⁻¹) than the corresponding C-H stretches (around 2900-3000 cm⁻¹), providing another method for confirming isotopic substitution.

Synthesis and Isotopic Enrichment

Synthetic Pathway

The synthesis of 2-methylimidazole is commonly achieved via the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[5][8]

Caption: Proposed synthetic route for this compound.

To produce this compound, this reaction is adapted using deuterated starting materials. A logical approach involves using acetaldehyde-d₄ and a deuterated ammonia source (e.g., ammonia-d₃ in D₂O) to introduce the five deuterium atoms onto the methyl group and the imidazole ring.

Isotopic Enrichment

Isotopic enrichment refers to the percentage of molecules in the sample that contain the desired number of stable isotopes.[9] For an internal standard, high isotopic enrichment (typically >98%) is crucial. It ensures that the contribution of the unlabeled isotopologues in the standard to the analyte's signal is negligible, which is a prerequisite for accurate quantification. The isotopic purity is typically determined by mass spectrometry.

Core Application: Stable Isotope Dilution Analysis (SIDA)

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA), most commonly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] This method is the gold standard for quantification in complex matrices due to its ability to correct for sample loss during preparation and for matrix effects during ionization.

Workflow for SIDA using this compound

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Experimental Protocol: Quantification of 2-Methylimidazole in a Sample

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or water).

-

Sample Spiking: To a precisely measured volume or weight of the sample, add a known volume of the this compound internal standard (IS) solution. It is critical that the IS is added at the earliest possible stage to account for all subsequent sample handling steps.

-

Sample Extraction: Perform a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Since the analyte and the IS are chemically identical, they will co-extract with the same efficiency.

-

LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system.

-

Chromatography: Use a suitable HPLC/UHPLC column (e.g., C18) to separate 2-methylimidazole from other compounds. The deuterated and non-deuterated forms will co-elute or have a very minimal retention time difference.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for 2-methylimidazole (e.g., m/z 83 → 56) and one for this compound (e.g., m/z 88 → 60).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by analyzing standards containing known concentrations of the analyte and a fixed concentration of the IS. Plot the peak area ratio against the analyte concentration.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Quality Control and Purity Assessment

Ensuring the quality of this compound is paramount for its effective use. The two most important parameters are chemical purity and isotopic enrichment.

Protocol: Purity and Enrichment Verification

-

Chemical Purity by HPLC-UV:

-

Dissolve the this compound standard in a suitable solvent.

-

Analyze using an HPLC system with a UV detector (λ ≈ 211 nm).

-

The purity is determined by the percentage of the main peak area relative to the total area of all peaks. A purity of >98% is generally required.

-

-

Isotopic Enrichment by LC-MS:

-

Infuse a solution of the standard directly into a high-resolution mass spectrometer or analyze via LC-MS.

-

Acquire a full scan mass spectrum in the region of the molecular ion.

-

Determine the relative intensities of the ion at m/z 88 (corresponding to the d5 species) and the ion at m/z 83 (corresponding to any residual d0 species).

-

Calculate the isotopic enrichment as: [Intensity(d5) / (Intensity(d5) + Intensity(d0))] * 100%.

-

Caption: Quality control workflow for this compound.

Handling and Storage

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C for long-term stability.[6] It should be kept in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen) as the parent compound can be air sensitive.

-

Safety: The parent compound, 2-methylimidazole, is classified as harmful and corrosive.[7] It can cause skin and eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound.

Conclusion

This compound is more than just a deuterated molecule; it is a high-precision tool that enables researchers to achieve the highest levels of accuracy and reliability in quantitative analysis. Its physicochemical properties, being nearly identical to its natural counterpart, allow it to flawlessly trace the analyte through complex sample preparation and analysis workflows. A thorough understanding of its molecular characteristics, spectroscopic signature, and the principles of its application in Stable Isotope Dilution Analysis is fundamental for any scientist working in drug metabolism, pharmacokinetics, food safety, or environmental analysis. The rigorous quality control of its chemical and isotopic purity is the final, critical step that validates its role as a gold-standard internal standard.

References

-

Wikipedia. (2023). 2-Methylimidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. (2013). 2-METHYLIMIDAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

RSC Publishing. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm. Retrieved from [Link]

-

ResearchGate. (2015). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Retrieved from [Link]

-

PubMed. (2014). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound (Major). Retrieved from [Link]

- Google Patents. (2013). CN102924381A - 2-methylimidazole preparation method.

-

PubMed. (2012). Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Synthesis of 2-methylimidazole. Retrieved from [Link]

Sources

- 1. This compound (Major) | CymitQuimica [cymitquimica.com]

- 2. The different applications of 2-methylimidazole_Chemicalbook [chemicalbook.com]

- 3. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Major) | C4H6N2 | CID 57636742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. 2-Methylimidazole | 693-98-1 [chemicalbook.com]

- 7. 2-Methylimidazole CAS#: 693-98-1 [m.chemicalbook.com]

- 8. cspi.org [cspi.org]

- 9. isotope.com [isotope.com]

- 10. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Methylimidazole-d5

Prepared by: Gemini, Senior Application Scientist

Introduction

In the fields of pharmaceutical development, metabolic research, and quantitative analysis, isotopically labeled compounds are indispensable tools. 2-Methylimidazole-d5, the deuterated analog of 2-methylimidazole, serves as a critical internal standard for mass spectrometry-based quantification and as a probe in mechanistic studies.[1][2] Its utility is predicated on having a distinct and well-characterized spectroscopic profile.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound (C₄HD₅N₂), covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific isotopologue are not readily published in academic literature, this guide synthesizes predicted data based on the well-documented spectra of its non-deuterated counterpart, 2-methylimidazole[3], and established principles of isotopic effects on spectroscopic measurements. The insights herein are intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this important molecule.

Molecular Structure and Isotopic Labeling

This compound is structurally identical to 2-methylimidazole, with the exception that five hydrogen atoms have been replaced by deuterium isotopes. The labeling pattern, as specified by its IUPAC name, 4,5-dideuterio-2-(trideuteriomethyl)-1H-imidazole, indicates that both protons on the imidazole ring (at positions 4 and 5) and all three protons on the methyl group are deuterated.[4] The nitrogen-bound proton (N-H) is typically not deuterated unless the sample is prepared in a deuterated protic solvent like D₂O, in which case it would readily exchange.

The precise location of these deuterium atoms is the primary determinant of the molecule's unique spectroscopic signature.

Caption: Molecular structure showing deuterium labeling.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the identity and isotopic purity of this compound. The introduction of five deuterium atoms results in a predictable mass shift compared to the unlabeled analog.

Expected Data: The molecular weight of non-deuterated 2-methylimidazole (C₄H₆N₂) is approximately 82.11 g/mol .[3] The molecular weight of this compound (C₄HD₅N₂) is approximately 87.13 g/mol .[4]

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z of 87.

-

Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule will be observed at an m/z of 88.

Fragmentation Pattern: The fragmentation pattern will be analogous to that of 2-methylimidazole, but fragments containing deuterated positions will be shifted accordingly. The primary fragmentation of 2-methylimidazole involves the loss of HCN to form an aziridinium-like ion. For the d5 analog, the corresponding loss would be DCN, resulting in a fragment ion shifted by +4 mass units compared to the unlabeled fragment.

| Parameter | 2-Methylimidazole (C₄H₆N₂)[3] | This compound (C₄HD₅N₂) (Predicted) | Rationale for Difference |

| Molecular Formula | C₄H₆N₂ | C₄HD₅N₂ | Isotopic Substitution |

| Molecular Weight | 82.11 | 87.13 | 5 Deuterium atoms (5 x ~1.006 Da mass increase) |

| [M+H]⁺ (ESI-MS) | m/z 83.06 | m/z 88.09 | Increased mass of the intact molecule. |

| Key Fragment | m/z 55 ([M-HCN]⁺) | m/z 59 ([M-DCN]⁺) | Loss of deuterated cyanide species. |

Experimental Protocol: Acquiring High-Resolution MS Data

A robust protocol for verifying the identity of this compound involves high-resolution mass spectrometry (HRMS), which can confirm the elemental composition.

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent like methanol or acetonitrile.[5]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that will predominantly generate the protonated molecule [M+H]⁺.

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-200. Set the instrument resolution to >70,000 to enable accurate mass measurement.

-

Data Analysis: Determine the accurate mass of the most abundant ion. Compare the measured mass to the theoretical exact mass of C₄H₂D₅N₂⁺ (88.0924). The mass error should be below 5 ppm to confirm the elemental composition with high confidence.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a significant and predictable decrease in the vibrational frequency of the corresponding bonds. This phenomenon is rooted in the principles of the harmonic oscillator model, where frequency is inversely proportional to the square root of the reduced mass of the vibrating system.

Expected Data: The most pronounced differences in the IR spectrum of this compound compared to its non-deuterated analog will be the absence of C-H stretching and bending vibrations and the appearance of C-D vibrations at lower wavenumbers.

| Vibrational Mode | Typical Frequency (2-Methylimidazole)[6][7] | Predicted Frequency (this compound) | Rationale for Shift |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Absent | Replacement of C4-H and C5-H with C-D. |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | Absent | Replacement of methyl C-H with C-D. |

| N-H Stretch | ~3150-2800 cm⁻¹ (broad) | ~3150-2800 cm⁻¹ (broad) | N-H bond is not labeled. |

| Aromatic C-D Stretch | N/A | ~2300-2200 cm⁻¹ | Isotopic shift due to increased reduced mass. |

| Aliphatic C-D Stretch | N/A | ~2200-2100 cm⁻¹ | Isotopic shift due to increased reduced mass. |

| C=N, C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Less affected by deuteration. |

| C-H Bending | ~1450-1350 cm⁻¹ | Absent | Replacement of H with D. |

| C-D Bending | N/A | ~1050-950 cm⁻¹ | Isotopic shift. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a convenient method for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum will be in absorbance units. Label the significant peaks, paying close attention to the C-D stretching region (2300-2100 cm⁻¹) which is a key confirmation of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, both ¹H and ¹³C NMR will be profoundly different from the standard compound.

¹H NMR Spectroscopy

In ¹H NMR, signals from protons that have been replaced by deuterium will be absent. Deuterium has a nuclear spin of 1 and is NMR-active, but it resonates at a much different frequency and is not observed in a standard ¹H experiment.

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be remarkably simple.

-

Ring and Methyl Signals: The signals for the two ring protons (H4, H5) and the three methyl protons, which are present in the spectrum of 2-methylimidazole (typically around δ 6.9 and δ 2.3 ppm, respectively), will be absent .[8]

-

N-H Signal: The only significant signal expected is from the N-H proton. This resonance is typically broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it may appear as a broad singlet between δ 11-13 ppm. In solvents like CDCl₃, it may be further downfield.

-

Impurities: The spectrum will be very sensitive to any residual, non-deuterated 2-methylimidazole, which would show up clearly at its characteristic chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Deuteration affects the ¹³C spectrum in two primary ways:

-

C-D Coupling: Carbons directly bonded to deuterium will be split into multiplets due to spin-spin coupling (J-coupling). A CD group appears as a 1:1:1 triplet, and a CD₃ group appears as a 1:3:6:7:6:3:1 septet.

-

Isotopic Shift: The resonance of a carbon atom bonded to deuterium is typically shifted slightly upfield (to a lower δ value) compared to the same carbon bonded to a proton.

Expected Data (Predicted from 2-Methylimidazole data[3][9]):

| Carbon Atom | Typical Shift (2-Methylimidazole in DMSO-d₆) | Predicted Shift & Multiplicity (this compound) | Rationale |

| C2 (quaternary) | ~δ 145 ppm | ~δ 145 ppm (singlet) | No directly attached deuterium; minor upfield shift possible from adjacent CD₃. |

| C4 / C5 | ~δ 121 ppm | ~δ 120.5 ppm (triplet, J ≈ 25-30 Hz) | One-bond C-D coupling splits the signal; upfield isotopic shift. |

| -CH₃ / -CD₃ | ~δ 13 ppm | ~δ 12.5 ppm (septet, J ≈ 20-25 Hz) | One-bond C-D coupling splits the signal; upfield isotopic shift. |

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Standardized workflow for NMR spectroscopic analysis.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will not exchange with the N-H proton, allowing for its observation.[10]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a modern NMR spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity.

-

¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A small number of scans (e.g., 8 or 16) should be sufficient due to the simplicity of the expected spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the signal splitting from C-D coupling, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Referencing: Reference the spectra using either tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[10]

Conclusion

The spectroscopic characterization of this compound is defined by the predictable and pronounced effects of deuterium substitution. Mass spectrometry confirms the increased molecular mass, IR spectroscopy reveals the shift of C-H vibrations to lower frequency C-D vibrations, and NMR spectroscopy shows a dramatically simplified ¹H spectrum alongside a ¹³C spectrum marked by characteristic C-D coupling patterns and isotopic shifts. This guide provides the foundational data and protocols necessary for researchers to confidently verify the identity, purity, and structural integrity of this vital analytical standard.

References

- Electronic Supplementary Information for "Flow-based lithiation-substitution of 1-tritylimidazoles". Royal Society of Chemistry. (URL not provided in search result, but the context describes standard NMR and MS procedures).

-

ResearchGate. "Theoretical and spectroscopic study of hydrogen bond vibrations in imidazole and its deuterated derivative". ResearchGate. Available at: [Link]

-

Human Metabolome Database. "13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245233) for 2-Methylimidazole". HMDB. Available at: [Link]

-

PubChem. "2-Methylimidazole". National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. "Kinetics of deuteration of imidazole". The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. "Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with Matrix-Assisted Laser Desorption Ionization Mass Spectrometry". Biochemistry. Available at: [Link]

-

National Institutes of Health. "Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry". PMC. Available at: [Link]

-

PubChem. "this compound (Major)". National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. "H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6". ResearchGate. Available at: [Link]

-

ResearchGate. "Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry | Request PDF". ResearchGate. Available at: [Link]

-

ESSLAB. "this compound (4,5-d2, methyl-d3) (major)". ESSLAB. Available at: [Link]

-

Royal Society of Chemistry. "1H NMR study of 2-methylimidazole binding to cytochrome c". Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940) for 1-Methylimidazole". HMDB. Available at: [Link]

-

SpectraBase. "2-Methylimidazole - Optional[FTIR] - Spectrum". SpectraBase. Available at: [Link]

-

IARC Publications. "2-METHYLIMIDAZOLE". IARC. Available at: [Link]

-

ResearchGate. "Crystal and Molecular Structure Analysis of 2-Methylimidazole". ResearchGate. Available at: [Link]

-

ResearchGate. "Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis". ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. "2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water". NCBI Bookshelf. Available at: [Link]

-

Waters. "Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection". Waters. Available at: [Link]

-

PubMed. "Determination of Methylimidazole in Tea by High Resolution Mass Spectrometry and Investigation of Its Source". National Library of Medicine. Available at: [Link]

Sources

- 1. This compound (Major) | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Major) | C4H6N2 | CID 57636742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. esslabshop.com [esslabshop.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Methylimidazole(693-98-1) IR Spectrum [chemicalbook.com]

- 8. 2-Methylimidazole(693-98-1) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Methylimidazole(693-98-1) 13C NMR spectrum [chemicalbook.com]

- 10. ukisotope.com [ukisotope.com]

Thermal stability and degradation of 2-Methylimidazole-d5

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Methylimidazole-d5

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound (2-MI-d5), a deuterated isotopologue of 2-Methylimidazole. Given its critical role in pharmaceutical research and development, particularly as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis, a thorough understanding of its stability is paramount.[1][2][3][4] This document synthesizes theoretical principles, including the deuterium kinetic isotope effect, with practical, field-proven experimental methodologies. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for assessing thermal stability and characterizing degradation products. The guide is intended for researchers, analytical scientists, and drug development professionals who utilize 2-MI-d5 and require robust data on its chemical integrity under thermal stress.

Introduction: The Significance of this compound in Modern Drug Development

2-Methylimidazole is an organic compound widely used as a precursor and intermediate in the synthesis of numerous pharmaceuticals, particularly nitroimidazole antibiotics like metronidazole.[5][6] Its deuterated analog, this compound, in which five hydrogen atoms have been replaced by deuterium, serves a highly specialized and critical function. In quantitative bioanalysis, Stable Isotope-Labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry assays. Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass, allowing for precise quantification by correcting for matrix effects and variations during sample processing and analysis.[1][2]

The integrity of any analytical standard is the bedrock of reliable data. For 2-MI-d5, this means ensuring that it does not degrade during storage, sample preparation, or analysis, as the formation of impurities would compromise the accuracy of quantitative results. Thermal stability is a key parameter in this assessment, influencing everything from recommended storage conditions to the selection of compatible manufacturing or formulation processes that involve heat. This guide delves into the core principles and methodologies for rigorously evaluating the thermal robustness of this compound.

Theoretical Framework: Why Deuteration Enhances Stability

The Intrinsic Stability of the Imidazole Ring

The imidazole ring is an aromatic heterocycle, a structural motif found in essential biomolecules like the amino acid histidine. Its aromaticity confers significant inherent stability. However, like all organic molecules, it is susceptible to degradation under sufficient energy input. For substituted imidazoles, decomposition can be initiated at the side chains or through ring-opening mechanisms, particularly under high temperatures.[7][8]

The Deuterium Kinetic Isotope Effect (KIE)

The primary reason for the anticipated increase in thermal stability of 2-MI-d5 over its non-deuterated counterpart is the Kinetic Isotope Effect (KIE) . This well-established phenomenon arises from the mass difference between hydrogen (protium, H) and its isotope deuterium (D).

-

Zero-Point Energy: A chemical bond is not static; it vibrates at a specific frequency. The lowest possible energy state of this vibration is called the zero-point energy (ZPE). Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.[9]

-

Activation Energy: For a chemical reaction to occur, a specific amount of energy, the activation energy (Ea), must be supplied to break existing bonds. Since the C-D bond starts from a lower energy state (lower ZPE), more energy is required to reach the transition state for bond cleavage compared to a C-H bond.

-

Impact on Reaction Rate: This higher activation energy means that reactions involving the breaking of a C-D bond proceed more slowly than those involving a C-H bond under the same conditions.[9] In the context of thermal degradation, which involves the breaking of chemical bonds, this translates directly to enhanced thermal stability.[10][11] For 2-MI-d5, the deuteration on the typically more labile methyl group is expected to significantly retard decomposition pathways initiated by C-H bond scission at that position.

Experimental Assessment of Bulk Thermal Stability

To quantify the thermal stability of 2-MI-d5, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. It is the most direct method for determining the temperature at which a material begins to decompose.

Causality Behind the Protocol: The choice of an inert atmosphere (nitrogen) is critical. It ensures that the observed mass loss is due to intrinsic thermal decomposition (pyrolysis) rather than oxidative degradation, which would occur in the presence of air and complicate the interpretation. A linear heating rate allows for the clear determination of the onset temperature of decomposition (Td).

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Method Parameters:

-

Purge Gas: High-purity Nitrogen (N2) at a flow rate of 50-100 mL/min.

-

Initial Temperature: 30 °C.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]

-

Isothermal Hold: Hold at 30 °C for 5 minutes at the beginning to allow the furnace to equilibrate.

-

-

Data Acquisition: Initiate the run and record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs (T₅%). Note the temperature of maximum decomposition rate from the derivative (DTG) curve and the final residual mass at 600 °C.

Diagram: TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing).

Causality Behind the Protocol: Sealing the sample in an aluminum pan prevents sublimation before melting or decomposition, ensuring accurate measurement of these thermal events. The heating rate is typically matched to the TGA experiment to allow for direct correlation of thermal events with mass loss stages.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Method Parameters:

-

Purge Gas: High-purity Nitrogen (N2) at a flow rate of 50 mL/min.

-

Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Initiate the run and record the heat flow as a function of temperature.

-

Data Analysis: Identify the sharp, endothermic peak corresponding to the melting point (Tm).[13] Observe any broad exothermic or endothermic events at higher temperatures that may correspond to decomposition, and correlate these with the TGA data.

Diagram: DSC Experimental Workflow

Summary of Expected Thermal Data

The KIE predicts that 2-MI-d5 will exhibit a higher decomposition temperature than its non-deuterated analog. The melting point should remain largely unaffected, as it is a physical transition that does not involve covalent bond cleavage.

| Parameter | 2-Methylimidazole | This compound (Expected) | Technique |

| Melting Point (Tm) | ~145 °C | ~145 °C | DSC |

| Onset of Decomposition (T₅%) | ~270-280 °C | > 280 °C (Higher) | TGA |

| Peak Decomposition Temp (DTG) | ~290-300 °C | > 300 °C (Higher) | TGA |

| Decomposition | Endothermic/Exothermic | Endothermic/Exothermic | DSC |

Identification of Degradation Products via Forced Degradation

While TGA and DSC are excellent for assessing bulk stability, they do not identify the chemical nature of the degradation products. To achieve this, forced degradation (or stress testing) studies coupled with a powerful separation and identification technique like HPLC-MS/MS are required.

Causality Behind the Protocol: Forced degradation intentionally exposes the compound to stress conditions (like high heat) that are more severe than accelerated stability testing. This ensures that degradation products are generated at a high enough concentration to be detected and identified. HPLC is used to separate the parent compound from its degradation products, and tandem mass spectrometry (MS/MS) provides molecular weight and structural information for identification.[1][2]

Experimental Protocol: Thermal Stress Study and HPLC-MS/MS Analysis

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

-

Thermal Stress:

-

Transfer an aliquot of the solution to a sealed vial.

-

Place the vial in a calibrated oven at a high temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).

-

Prepare a control sample stored at ambient temperature.

-

-

HPLC Separation:

-

LC System: An Alliance HPLC system or equivalent.

-

Column: A column suitable for polar compounds, such as a CORTECS HILIC Column.[14]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Injection: Inject both the stressed and control samples.

-

-

MS/MS Detection and Identification:

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., ACQUITY QDa or Xevo TQ-S).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition:

-

Perform a full scan to find the molecular ions of any new peaks in the stressed sample chromatogram.

-

Perform product ion scans (MS/MS) on the parent ion (m/z for 2-MI-d5) and any potential degradation product ions to obtain fragmentation patterns for structural elucidation.

-

-

Diagram: Forced Degradation & HPLC-MS/MS Workflow

Potential Degradation Pathways

Based on the chemistry of related imidazole compounds, several degradation pathways under thermal stress can be hypothesized. The primary pathways for related compounds often involve dealkylation or dimerization.

-

Dimerization: Two molecules of 2-methylimidazole could potentially react to form various dimeric structures.

-

Ring Opening/Fragmentation: At very high temperatures, the stable imidazole ring can be forced to open, leading to smaller, fragmented molecules.

-

Side-Chain Reactions: While deuteration stabilizes the methyl group, under extreme conditions, reactions could still be initiated here.

Diagram: Hypothesized Degradation Pathways

Best Practices for Storage and Handling

Based on the collective stability data, the following recommendations are provided to ensure the long-term integrity of this compound:

-

Storage Temperature: Store in a cool, dry place. While stable at room temperature, refrigerated storage (2-8 °C) is recommended for long-term preservation to minimize any potential for slow degradation.

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to protect against moisture and oxidative degradation.[15]

-

Avoid High Heat: Do not expose the compound, either in solid form or in solution, to high temperatures during formulation or experimental procedures unless specifically required and understood.

-

Purity Checks: For critical applications, periodically verify the purity of the standard using a high-sensitivity method like HPLC-MS to ensure no significant degradation has occurred during storage.

Conclusion

This compound exhibits enhanced thermal stability compared to its non-deuterated analog, a direct consequence of the deuterium kinetic isotope effect. This inherent robustness is a significant asset for its application as an internal standard in demanding bioanalytical methods. A comprehensive evaluation of its stability profile, employing a combination of thermoanalytical techniques (TGA, DSC) and hyphenated chromatography (HPLC-MS/MS), provides the necessary assurance of its integrity. The protocols and theoretical insights detailed in this guide offer a robust framework for researchers and drug development professionals to validate, handle, and confidently utilize this compound, thereby ensuring the accuracy and reliability of their scientific findings.

References

- National Center for Biotechnology Information. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. National Library of Medicine.

-

Yu, Z., & Bernstein, E. R. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(9), 1756–1767. Retrieved from [Link]

-

Yu, Z., & Bernstein, E. R. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114306. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

Oswald, U., et al. (1986). Deuterium isotope effects in binary critical mixtures. The Journal of Chemical Physics, 85(5), 2845–2849. Retrieved from [Link]

-

Raters, M., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930–5934. Retrieved from [Link]

-

Bernstein Group. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermogram of control and treated 2-methylimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. Retrieved from [Link]

-

ACS Publications. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

-

NIST/TRC. (n.d.). 2-methylimidazole -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermogram of control and treated imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Thermal Decomposition of Energetic Materials. 4. Deuterium Isotope Effects and Isotopic Scrambling Condensed-Phased Decompositio. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. Retrieved from [Link]

-

IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

-

Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method.

-

Makhatadze, G. I., Clore, G. M., & Gronenborn, A. M. (1995). Solvent isotope effect and protein stability. Nature Structural Biology, 2(10), 852–855. Retrieved from [Link]

-

MDPI. (n.d.). One-Step Encapsulation of Sulfonated Palladium Phthalocyanine in ZIF-8 for Photocatalytic Degradation of Organic Pollutants. Retrieved from [Link]

-

Preprints.org. (n.d.). ZIF-8-Functionalized Manganese-Based Lithium Ion Sieve: Synthesis and Lithium Selective Extraction. Retrieved from [Link]

-

Chemistry For Everyone. (2024, May 28). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methylimidazole-Assisted Synthesis of Two-Dimensional MOF-5 Catalyst with Enhanced Catalytic Activity for the Knoevenagel Condensation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methylimidazole as a nitrogen source assisted synthesis of a nano-rod-shaped Fe/FeN@N-C catalyst with plentiful FeN active sites and enhanced ORR activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved from [Link]

Sources

- 1. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. The different applications of 2-methylimidazole_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Solubility of 2-Methylimidazole-d5 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylimidazole-d5, a deuterated isotopologue of the industrially significant compound 2-Methylimidazole. While specific quantitative solubility data for the deuterated form is not extensively available in public literature, this guide synthesizes information on its non-deuterated counterpart, 2-Methylimidazole, to provide a robust predictive framework. We delve into the theoretical principles governing its solubility, present qualitative solubility profiles in various organic solvents, and offer detailed, field-proven experimental protocols for researchers to determine precise solubility in their specific solvent systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound and require a thorough understanding of its solution behavior.

Introduction: The Significance of 2-Methylimidazole and its Deuterated Analogue

2-Methylimidazole is a versatile organic compound with a methyl-substituted imidazole ring. It serves as a crucial building block in the synthesis of pharmaceuticals, particularly antifungal and antihistamine drugs, and as a curing agent for epoxy resins in industries ranging from electronics to aerospace. Its deuterated form, this compound, is frequently employed in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses due to the distinct mass shift imparted by the deuterium atoms.

Understanding the solubility of this compound is paramount for its effective application. Proper dissolution is critical for reaction kinetics, formulation development, and analytical accuracy. This guide aims to bridge the knowledge gap by providing both theoretical and practical insights into its solubility.

The Impact of Deuteration on Physicochemical Properties

The substitution of protium (¹H) with deuterium (²H or D) introduces subtle yet significant changes to a molecule's physical properties. While the electronic structure remains largely unchanged, the increased mass of deuterium can affect vibrational modes, bond lengths, and intermolecular interactions.

-

Intermolecular Forces: Deuterium can form slightly stronger hydrogen bonds than protium. This can lead to minor differences in crystal lattice energies and solvation energies.

-

Molar Volume and Polarizability: Deuteration can alter molecular volume and polarizability, which in turn may influence noncovalent interactions with solvent molecules.[1]

For many organic molecules, the effect of deuteration on solubility in organic solvents is often modest. However, in systems where hydrogen bonding is a dominant factor in the solvation process, observable differences may arise.[2] Some studies have even shown that deuteration can enhance the solubility of poorly water-soluble drugs.[3] Given the lack of specific studies on this compound, this guide will primarily leverage data from its non-deuterated analogue, 2-Methylimidazole, as a highly relevant and predictive baseline.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The dissolution process involves overcoming two primary energy barriers:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves readily when the solvation energy is comparable to or greater than the lattice energy.

2-Methylimidazole is a polar molecule due to the presence of electronegative nitrogen atoms in the imidazole ring. It possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This structure dictates its solubility behavior.

Qualitative Solubility Profile of 2-Methylimidazole

Based on available data for the non-deuterated form, a qualitative solubility profile can be established. This provides a strong starting point for solvent selection in experimental work.

Table 1: Qualitative Solubility of 2-Methylimidazole in Various Organic Solvents

| Solvent Class | Specific Solvents | Solubility | Rationale |

| Highly Polar Protic | Water, Ethanol, Methanol | Highly Soluble | Strong hydrogen bonding interactions with the N-H and nitrogen lone pairs of the imidazole ring.[5][6] |

| Polar Aprotic | Ketones (e.g., Acetone) | Soluble | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions.[5][7] |

| Moderately Polar | Dichloromethane (DCM) | Sparingly Soluble | Limited polarity and inability to donate hydrogen bonds reduces effective solvation. |

| Non-Polar | Ether, Benzene (cold) | Insoluble | "Like dissolves like" principle; the large polarity mismatch prevents effective solvation.[5][7] |

Experimental Protocols for Solubility Determination

For researchers requiring precise, quantitative solubility data, direct experimental determination is essential. The following section details robust and widely accepted methodologies.[8]

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. 2-Methylimidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer and reproductive harm.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood.[11]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[10][13]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[14] It measures the concentration of a saturated solution after a prolonged equilibration period.

Principle: An excess of the solid solute is agitated in the solvent for an extended period until the dissolution and precipitation rates reach equilibrium. The supernatant is then filtered and analyzed to determine the concentration of the dissolved solute.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials (e.g., 2 mL glass vials). The exact amount should be enough to ensure solid remains after equilibration.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[15][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.[17]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

High-Throughput Screening (HTS) for Kinetic Solubility

In early-stage drug discovery and materials science, kinetic solubility assays are often employed for rapid screening of multiple compounds or solvent conditions.[18][19] These methods are faster but may overestimate thermodynamic solubility as they can measure supersaturated states.[18]

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent. The formation of a precipitate is detected, often by light scattering (nephelometry) or UV absorbance.[20][21]

Step-by-Step Protocol (Nephelometry-based):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microtiter plate, add the desired organic solvents to the wells.

-

Compound Addition: Add small, increasing volumes of the DMSO stock solution to the wells containing the organic solvents.

-

Mixing and Incubation: Mix the plate thoroughly and incubate for a short period (e.g., 1-2 hours).

-

Detection: Measure the turbidity (light scattering) in each well using a plate-based nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly, typically in a tabular format, specifying the solvent, temperature, and the measured solubility in units such as mg/mL, g/L, or molarity (mol/L).

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Molarity (mol/L) | Method |

| Methanol | > 200 | > 2.29 | Shake-Flask |

| Ethanol | > 200 | > 2.29 | Shake-Flask |

| Acetone | 150 | 1.72 | Shake-Flask |

| Dichloromethane | 15 | 0.17 | Shake-Flask |

| Diethyl Ether | < 1 | < 0.01 | Shake-Flask |

Note: The molar mass of this compound (C₄HD₅N₂) is approximately 87.14 g/mol .

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with qualitative data from its non-deuterated analogue and detailing robust experimental protocols, researchers are well-equipped to select appropriate solvents and accurately determine solubility for their specific applications. The provided methodologies, particularly the gold-standard shake-flask method, ensure the generation of reliable and reproducible data, which is critical for advancing research and development in pharmaceuticals and materials science.

References

- ChemicalBook. (2025). 2-Methylimidazole | 693-98-1.

- Ataman Kimya. (n.d.). 2-METHYLIMIDAZOLE.

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

- MainChem. (2020). 2-methylimidazole, CAS 693-98-1.

- International Agency for Research on Cancer. (2013). 2-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101.

- Santa Cruz Biotechnology. (n.d.). 2-Methylimidazole.

- LookChem. (n.d.). 2-Methylimidazole 693-98-1 wiki.

- Carl Roth. (n.d.). Safety Data Sheet: 2-Methylimidazole.

- Carl Roth. (n.d.). Safety Data Sheet: 2-Methylimidazole (Australia).

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Retrieved from [Link]

- University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Chemistry website.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Methylimidazole.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Fuji, K., et al. (2018). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Scientific Reports, 8(1), 1-9. Retrieved from [Link]

- Faculty of Engineering, Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylimidazole.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Barrett, S., et al. (2022). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Colorado Boulder Chemistry website.

-

Wang, C., et al. (2025). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methylimidazole.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Lodge, T. P. (2021). Deuteration and Polymers: Rich History with Great Potential. Macromolecules, 54(7), 2993-2994. Retrieved from [Link]

- Pan, L., et al. (2001). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Anand, O., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 26-31.

-

Hembram, M., et al. (2023). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. The Journal of Physical Chemistry B, 127(5), 1185-1193. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations.

Sources

- 1. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. 2-Methylimidazole | 693-98-1 [chemicalbook.com]

- 6. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 7. 2-methylimidazole Supplier, 2-methylimidazole Manufacturer, CAS 693-98-1 [mainchem.com]

- 8. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. biopharma-asia.com [biopharma-asia.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Strategic Utility of 2-Methylimidazole-d5 in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic incorporation of deuterium into molecular frameworks represents a sophisticated approach to optimizing drug candidates. This technical guide delves into the core utility of 2-Methylimidazole-d5, a deuterated building block of significant interest. We will explore the fundamental principles of its application, grounded in the kinetic isotope effect, and provide practical, in-depth protocols for its integration into complex molecules. This document serves as a comprehensive resource, elucidating the causality behind experimental choices and offering field-proven insights for leveraging this unique reagent in the synthesis of next-generation therapeutics.

Introduction: The Deuterium Advantage in Drug Discovery

The substitution of hydrogen with its stable heavy isotope, deuterium, is a powerful strategy in drug design aimed at enhancing a molecule's metabolic stability.[1][2] This approach is predicated on the Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, C-D bonds are broken more slowly during enzymatic metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver.[1][3] This subtle modification can lead to significant improvements in a drug's pharmacokinetic profile, including:

-

Increased Half-Life: Slower metabolism extends the drug's circulation time in the body.[5][6]

-

Reduced Patient Dosing & Frequency: A longer half-life can lead to less frequent administration, improving patient compliance.[1][7]

-

Improved Safety Profile: Deuteration can minimize the formation of potentially toxic metabolites.[8][9]

-

Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods can improve the drug's overall effectiveness.[6]

2-Methylimidazole is a common heterocyclic scaffold found in numerous pharmaceuticals, particularly nitroimidazole antibiotics like metronidazole and tinidazole, and as a crucial component in targeted cancer therapies.[10][11][12] Its deuterated analog, this compound, therefore, emerges as a highly valuable building block for synthesizing novel, metabolically robust drug candidates.[13][14]

Physicochemical Properties of this compound

The primary physical difference between 2-Methylimidazole and its d5 isotopologue is its molecular weight. This seemingly minor change is the foundation of the kinetic isotope effect that drives its utility.

| Property | 2-Methylimidazole (C₄H₆N₂) | This compound (C₄HD₅N₂) |

| Molecular Weight | 82.10 g/mol [10] | 87.13 g/mol [13] |

| Appearance | White or colorless solid[10] | Neat / White Solid |

| Melting Point | 145 °C[10] | Not specified, expected to be similar |

| Boiling Point | 270 °C[10] | Not specified, expected to be similar |

| Solubility | Highly soluble in water and polar organic solvents[10] | Expected to have similar solubility |

Table 1: Comparison of Physicochemical Properties.

Core Application: Synthesis of a Deuterated Tyrosine Kinase Inhibitor (Nilotinib Analog)

To illustrate the practical application of this compound, we will focus on its use in the synthesis of a deuterated analog of Nilotinib. Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[15][16] The 2-methylimidazole moiety is a key structural component.[17] By replacing the standard reagent with this compound, we can create a novel chemical entity with potentially enhanced metabolic stability.

The following workflow outlines a palladium-catalyzed N-arylation, a robust and selective method for coupling the imidazole core to the pyrimidine fragment of the drug.[16]

Caption: Workflow for Palladium-Catalyzed N-Arylation using this compound.

Rationale for Experimental Choices

-

Palladium Catalysis: Palladium(0) complexes are highly efficient for forming carbon-nitrogen bonds, which is the key step in this synthesis. The choice of a specific catalyst like Pd₂(dba)₃ provides a stable and reactive source of Pd(0).

-

Buchwald Ligands (e.g., XPhos): These bulky, electron-rich phosphine ligands are critical for the efficiency of the cross-coupling reaction. They facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired C-N bond, even with sterically hindered substrates like 2-methylimidazole.[16]

-

Base (K₂CO₃): The base is required to deprotonate the imidazole nitrogen, making it a more potent nucleophile to attack the palladium-aryl complex. Potassium carbonate is a moderately strong, inexpensive, and readily available base suitable for this transformation.

Detailed Experimental Protocol: Synthesis of Deuterated Nilotinib Analog

This protocol is adapted from established methods for Nilotinib synthesis.[15][16]

1. Materials:

-

This compound (1.0 eq)

-

4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoyl chloride (Intermediate A, 1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas (for inert atmosphere)

2. Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (manifold or balloon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

3. Procedure: a. To the Schlenk flask, add Intermediate A (1.0 eq), this compound (1.0 eq), Palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (2.0 eq). b. Evacuate and backfill the flask with inert gas three times to establish an inert atmosphere. c. Add anhydrous 1,4-dioxane via syringe. d. Stir the reaction mixture at 100-110 °C. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). f. Cool the reaction mixture to room temperature. g. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure deuterated Nilotinib analog. j. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and isotopic purity.

Conclusion: The Future of Deuterated Building Blocks

This compound is more than just an isotopic variant; it is a strategic tool for precision drug design.[18] Its application allows for the targeted modification of a known pharmacophore to overcome metabolic liabilities, a critical step in modern drug discovery.[8][19] By leveraging the kinetic isotope effect, researchers can fine-tune the pharmacokinetic properties of lead compounds, potentially transforming them into safer and more effective medicines.[2][7] As the demand for deuterium-enriched building blocks grows, reagents like this compound will become increasingly indispensable in the synthetic chemist's arsenal, paving the way for the development of innovative therapeutics with superior clinical profiles.[20][21]

References

-

Kinetics of deuteration of imidazole. The Journal of Organic Chemistry - ACS Publications. [Link]

-

2-Methylimidazole - Wikipedia. Wikipedia. [Link]

-

Metabolic Stability - Pharma Focus Asia. Pharma Focus Asia. [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]

-

2-METHYLIMIDAZOLE. International Agency for Research on Cancer. [Link]

-

Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

-

Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]

-

Deuteration for Metabolic Stability Enhancement of Drugs. Juniper Publishers. [Link]

-

Kinetic isotope effect - Wikipedia. Wikipedia. [Link]

-

Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]

-

This compound (4,5-d2, methyl-d3) (major). ESSLAB. [Link]

-

Deuterium-Containing Building Blocks for Drug Design. Pharmaceutical Technology. [Link]

-

Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. [Link]

-

Designing chemical systems for precision deuteration of medicinal building blocks. National Center for Biotechnology Information. [Link]

-

Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. [Link]

-

Deuterium in Drug Discovery and Development | Request PDF. ResearchGate. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. MDPI. [Link]

-

Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University. [Link]

-

Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Osaka University Knowledge Archive. [Link]

-

The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. National Center for Biotechnology Information. [Link]

-